3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)chromeno[2,3-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3/c18-10-5-7-11(8-6-10)20-9-13-15(21)12-3-1-2-4-14(12)23-16(13)19-17(20)22/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSPCUKLSSRFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CN(C(=O)N=C3O2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the chromeno[2,3-d]pyrimidine core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Biological Activities and Potential Therapeutic Applications
Compounds in the chromeno[2,3-d]pyrimidine class have significant biological activities, including anticancer, antimicrobial, antitubercular, antibacterial, antiproliferative, and antioxidant properties. The presence of the 4-chlorophenyl group enhances these activities by influencing the compound's interaction with biological targets. Research indicates that these compounds can inhibit key enzymes and pathways involved in disease processes, making them candidates for further pharmacological evaluation.
- Anticancer Properties: 2H-Chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione, which lacks the 4-chlorophenyl group, exhibits anticancer properties.
- Antimicrobial Activity: 3-(phenyl)-chromeno[2,3-d]pyrimidine, which has a different aryl substitution, shows antimicrobial activity.
- Antioxidant Activity: 6-methyl-8-(4-chlorophenyl)chromeno[2,3-d]pyrimidine, with a methyl substitution at position 6, demonstrates antioxidant activity.
Interactions with Biological Targets
Studies on the interactions of 3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione with various biological targets have shown promising results. These include interactions with enzymes involved in cell proliferation and survival pathways. The compound's ability to inhibit specific kinases and other proteins suggests significant potential for therapeutic applications in oncology and infectious disease management.
Data Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2H-Chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione | Lacks 4-chlorophenyl group | Anticancer properties |
| 3-(phenyl)-chromeno[2,3-d]pyrimidine | Different aryl substitution | Antimicrobial activity |
| 6-methyl-8-(4-chlorophenyl)chromeno[2,3-d]pyrimidine | Methyl substitution at position 6 | Antioxidant activity |
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is compared to four key analogs from the evidence (Table 1):
Key Observations :
- The chromeno[2,3-d]pyrimidine-dione core distinguishes the target compound from pyrrolo- (4h) and thiazolo- (CPTHZ) analogs, which exhibit different conjugation pathways and steric profiles.
- Substituent effects: The 4-chlorophenyl group (target) vs. 4-fluorophenyl (M14) vs. 7-chloro-6-fluoro (patent compound) highlight how halogen type and position modulate electronic density and intermolecular interactions.
Comparative Analysis of Physical Properties
Melting points and spectral data vary significantly across analogs (Table 2):
Key Observations :
- Melting Points: Pyrrolo-pyrimidine-diones (e.g., 4h) exhibit higher melting points (>250°C) due to rigid naphthoquinone moieties, whereas chromeno derivatives (e.g., M14) melt at lower temperatures (170–180°C), likely due to conformational flexibility .
- Spectral Signatures : The 4-chlorophenyl group in 4h produces distinct ¹H-NMR aromatic shifts (δ 7.35–7.65) compared to M14’s 4-fluorophenyl (δ 7.1–7.4 inferred). Chlorine’s deshielding effect broadens peaks, while fluorine causes sharper splitting .
Reactivity Trends :
- Electrophilic Substitution : The 4-chlorophenyl group (target) may direct further substitution meta to chlorine, whereas fluorine (M14) activates ortho/para positions.
- Nucleophilic Attack : The pyrimidine-dione core is susceptible to nucleophiles at the 2- and 5-positions, a feature exploited in drug design .
Spectral and Computational Data Insights
- 4h : ¹³C-NMR carbonyl signals (δ 160–165) align with pyrimidine-dione systems. Aromatic carbons (δ 120–140) reflect electron-withdrawing chloro substitution.
- CPTHZ : DFT calculations correlate with experimental IR/NMR, confirming sulfur’s impact on electron density distribution.
- M14 : Lack of detailed spectral data suggests opportunities for further characterization of chromeno derivatives.
Biological Activity
3-(4-Chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione is a heterocyclic compound characterized by its unique chromene and pyrimidine structure. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. Its molecular formula is , and it is classified within the chromeno-pyrimidine family of compounds.
Synthesis
The synthesis of 3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione typically involves a multi-step process. The initial step often includes the reaction of substituted 5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphoryl chloride. This leads to the formation of various derivatives through intramolecular rearrangements. The chlorination of the phenyl group enhances the compound's reactivity and biological efficacy .
Anticancer Properties
Research indicates that 3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione exhibits significant anticancer activity. It has been shown to inhibit key enzymes and pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated that this compound can effectively inhibit specific kinases associated with tumor growth .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and viability. The presence of the 4-chlorophenyl group is believed to enhance its interaction with bacterial targets, making it a candidate for further development as an antimicrobial agent .
Antioxidant Activity
In addition to its anticancer and antimicrobial effects, 3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione exhibits antioxidant properties. This activity is crucial for combating oxidative stress-related diseases and conditions. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress management .
The biological activities of 3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione are attributed to its interaction with various molecular targets:
- Anticancer Mechanism : Inhibition of cyclin-dependent kinases (CDKs) and other signaling pathways that regulate cell cycle progression.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and interference with essential metabolic processes.
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) through electron donation or chelation of metal ions .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2H-Chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione | Lacks 4-chlorophenyl group | Anticancer properties |
| 3-(phenyl)-chromeno[2,3-d]pyrimidine | Different aryl substitution | Antimicrobial activity |
| 6-methyl-8-(4-chlorophenyl)chromeno[2,3-d]pyrimidine | Methyl substitution at position 6 | Antioxidant activity |
This table illustrates how structural variations influence biological activity within the chromeno-pyrimidine class. The halogen substituents often correlate with enhanced potency against various biological targets compared to their non-halogenated counterparts .
Case Studies
Several studies have documented the biological activities of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that 3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione significantly reduced cell viability in breast cancer cell lines through apoptosis induction.
- Antimicrobial Evaluation : In vitro tests showed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
These findings support the potential therapeutic applications of this compound in oncology and infectious disease management .
Q & A
Basic Question: How can I design an efficient synthetic route for 3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione?
Methodological Answer:
- Step 1 : Utilize retrosynthetic analysis to identify key intermediates, such as chromene precursors and pyrimidine-dione backbones.
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalysts) using statistical experimental design (e.g., Box-Behnken or factorial design) to minimize side reactions and maximize yield .
- Step 3 : Validate intermediates via spectroscopic techniques (e.g., -NMR, LC-MS) and compare with literature data (e.g., X-ray crystallography in structurally similar compounds like ethyl 3-(4-chlorophenyl)pyrrolo-pyrimidine derivatives ).
Advanced Research Question : How can computational chemistry tools (e.g., DFT calculations) predict regioselectivity in the cyclization step of this chromeno-pyrimidine system?
- Approach : Perform quantum mechanical calculations to model transition states and identify thermodynamic vs. kinetic control pathways. Compare computational results with experimental outcomes (e.g., product ratios under varying temperatures) .
Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Key Techniques :
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chromene ring conformation) using single-crystal data (see analogous thiochromeno-pyrimidine structures ).
- -NMR : Identify substituent effects on the pyrimidine-dione core (e.g., deshielding of C-5 due to the 4-chlorophenyl group) .
Advanced Research Question : How can dynamic NMR (DNMR) or NOESY experiments resolve conformational dynamics in the chromeno-pyrimidine ring system?
- Approach : Analyze temperature-dependent NMR spectra to detect ring puckering or rotational barriers, correlating with computational MD simulations .
Basic Question: What are common impurities or byproducts observed during synthesis?
Methodological Answer:
- Common Issues :
- Chlorophenyl Group Hydrolysis : Monitor via HPLC-MS for hydroxylated byproducts under acidic/basic conditions.
- Incomplete Cyclization : Detect linear intermediates using TLC with UV-active visualization .
Advanced Research Question : How can machine learning (ML) models predict impurity profiles based on reaction parameters?
- Approach : Train ML algorithms on historical reaction datasets (e.g., solvent polarity, catalyst loading) to forecast side-product formation, then validate with LC-HRMS .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- Critical Measures :
Advanced Research Question : How does the compound’s reactivity with common lab reagents (e.g., DMSO, MeOH) influence waste management strategies?
- Approach : Conduct compatibility studies using calorimetry (e.g., DSC) to assess exothermic decomposition risks .
Basic Question: How do I resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Step 1 : Cross-validate assay conditions (e.g., cell lines, incubation times) using standardized protocols (e.g., CLSI guidelines).
- Step 2 : Perform dose-response curves to confirm IC values and rule out solvent interference (e.g., DMSO cytotoxicity) .
Advanced Research Question : Can molecular docking studies explain discrepancies in enzyme inhibition potency across different studies?
- Approach : Model ligand-receptor interactions (e.g., with DHFR or kinase targets) using AutoDock Vina, then correlate binding energies with experimental IC values .
Basic Question: What solvent systems are optimal for solubility studies?
Methodological Answer:
- Screening Protocol :
Advanced Research Question : How does the compound’s logP value influence its partitioning in biphasic catalytic systems?
- Approach : Measure partition coefficients via shake-flask method and correlate with DFT-calculated solvent-accessible surface areas .
Basic Question: What are the key challenges in scaling up synthesis from mg to gram scale?
Methodological Answer:
- Critical Factors :
- Heat Transfer : Optimize stirring rates and reactor geometry to prevent hot spots during exothermic steps (e.g., cyclization) .
- Purification : Replace column chromatography with recrystallization or continuous flow chromatography .
Advanced Research Question : How can microfluidics improve reproducibility in multi-step syntheses?
Basic Question: How can I study the compound’s environmental fate (e.g., photodegradation)?
Methodological Answer:
- Experimental Design :
- Expose to simulated sunlight (e.g., Xenon arc lamp) and analyze degradation products via GC-MS .
Advanced Research Question : Do computational models (e.g., EPI Suite) accurately predict its persistence in aquatic systems?
- Approach : Compare predicted vs. experimental half-lives in OECD 301B biodegradability tests .
Basic Question: How do I ensure data integrity in collaborative studies?
Methodological Answer:
- Best Practices :
Basic Question: What are emerging applications in materials science for this compound?
Methodological Answer:
- Current Trends :
Advanced Research Question : Can this compound act as a photosensitizer in perovskite solar cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
